molecular formula C21H25N5O3 B10752463 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10752463
M. Wt: 395.5 g/mol
InChI Key: FHBANDDJQJAZOQ-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an oxane ring, a phenoxyazetidine moiety, and a pyrazolopyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments

Scientific Research Applications

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound’s biological activity is explored for therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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